molecular formula C14H20O4 B3103255 (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol CAS No. 1434652-66-0

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

Cat. No. B3103255
CAS RN: 1434652-66-0
M. Wt: 252.31 g/mol
InChI Key: DBNLRXIWDMHQDJ-AWEZNQCLSA-N
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Description

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol, also known as R-2-Methoxy-2-tetrahydropyranyloxyethanol (R-2-MTPE), is a novel synthetic molecule with potential pharmaceutical applications in treating a variety of diseases. R-2-MTPE is a member of the pyranone family of molecules, and has a unique chemical structure that has enabled the development of new and improved synthetic pathways. The synthesis and applications of R-2-MTPE are discussed in detail in

Scientific Research Applications

Metabolism and Excretion Studies

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol and its structural analogs have been investigated extensively in metabolism and excretion studies. For example, the in vivo metabolism of psychoactive phenethylamines was studied in rats, revealing the formation of various metabolites, indicating complex metabolic pathways (Kanamori et al., 2002). Moreover, the metabolic pathways of metofluthrin, a synthetic pyrethroid, were studied in rats, revealing that the compound is absorbed, metabolized, and rapidly excreted, with the majority being excreted via feces (Abe et al., 2018). Additionally, the metabolism of naftopidil, a novel antihypertensive drug, was studied in rat plasma, revealing major metabolic pathways involving hydroxylation and demethylation (Li et al., 2006).

Pharmacological Effects

A variety of studies have explored the pharmacological effects of compounds structurally similar to (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol. For instance, 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1,2,4]triazin-4(3H)-one, a phosphodiesterase 1 inhibitor, showed efficacies in animal models for positive, negative, and cognitive symptoms associated with schizophrenia (Enomoto et al., 2019). Furthermore, N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) was investigated for its effects on wrap restraint stress-induced defecation and visceral pain in rats, demonstrating potential as an effective therapy for irritable bowel syndrome with a lower risk of adverse events (Taguchi et al., 2017).

Imaging and Diagnostic Applications

Compounds similar to (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol have also been explored for their potential in imaging and diagnostic applications. For instance, novel 99mTc(L-L)3+ complexes, investigated for potential use in myocardial perfusion imaging, were based on substituent analogs of 1,2-bis(dimethylphosphino)ethane, showing that pendent ether moieties can improve the myocardial imaging properties of cationic technetium complexes (Lisic et al., 1999).

properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLRXIWDMHQDJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161732
Record name Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

CAS RN

1434652-66-0
Record name Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434652-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 2-methoxy-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, (βR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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